(Chloromagnesio)(methylsulfanyl)methane
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Overview
Description
(Chloromagnesio)(methylsulfanyl)methane is an organomagnesium compound that features a chloromagnesio group and a methylsulfanyl group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromagnesio)(methylsulfanyl)methane typically involves the reaction of methylsulfanyl methane with a suitable magnesium reagent. One common method is the reaction of methylsulfanyl methane with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Chloromagnesio)(methylsulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to simpler organomagnesium species.
Substitution: The chloromagnesio group can be substituted with other nucleophiles, leading to the formation of new organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organomagnesium compounds.
Substitution: New organomagnesium compounds with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (Chloromagnesio)(methylsulfanyl)methane is used as a reagent for the introduction of methylsulfanyl groups into organic molecules. It is also employed in the preparation of various organomagnesium compounds that serve as intermediates in complex synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. It can be used to modify proteins and peptides, providing insights into the role of sulfur in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential to create novel drug candidates. Its ability to introduce methylsulfanyl groups into drug molecules can enhance their pharmacological properties.
Industry
In industrial chemistry, the compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (Chloromagnesio)(methylsulfanyl)methane exerts its effects involves the interaction of the chloromagnesio group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The methylsulfanyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (Chloromagnesio)(methylsulfanyl)ethane
- (Chloromagnesio)(ethylsulfanyl)methane
- (Chloromagnesio)(methylsulfanyl)propane
Uniqueness
(Chloromagnesio)(methylsulfanyl)methane is unique due to its specific combination of a chloromagnesio group and a methylsulfanyl group attached to a methane backbone. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C2H5ClMgS |
---|---|
Molecular Weight |
120.89 g/mol |
IUPAC Name |
magnesium;methanidylsulfanylmethane;chloride |
InChI |
InChI=1S/C2H5S.ClH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
URRDXICCLBNSPY-UHFFFAOYSA-M |
Canonical SMILES |
CS[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
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